REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[N:4]([N:10]=[CH:11][CH:12]=2)[CH:5]=[C:6]([O:8]C)[CH:7]=1.Br.[OH-].[Na+]>C(=O)(O)[O-].[Na+].C(OCC)(=O)C>[Br:1][C:2]1[C:3]2[N:4]([N:10]=[CH:11][CH:12]=2)[CH:5]=[C:6]([OH:8])[CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
725 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=2N(C=C(C1)OC)N=CC2
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(C=C(C1)O)N=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |